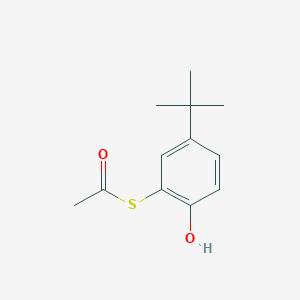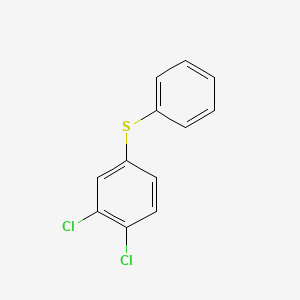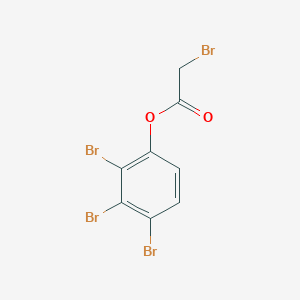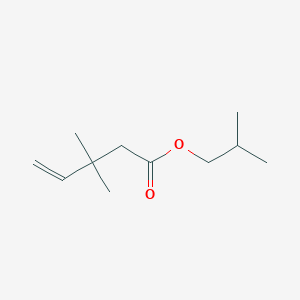
2-Methylpropyl 3,3-dimethylpent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropyl 3,3-dimethylpent-4-enoate is an organic compound with the molecular formula C11H20O2. It is a derivative of pentenoic acid and is characterized by the presence of a methylpropyl group and a dimethylpentenoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylpropyl 3,3-dimethylpent-4-enoate can be synthesized through esterification reactions involving 3,3-dimethylpent-4-enoic acid and 2-methylpropanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
2-Methylpropyl 3,3-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3,3-Dimethylpent-4-enoic acid or 3,3-dimethylpentan-4-one.
Reduction: 2-Methylpropyl 3,3-dimethylpent-4-enol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
2-Methylpropyl 3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methylpropyl 3,3-dimethylpent-4-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by the oxidizing agent. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
相似化合物的比较
Similar Compounds
- Methyl 3,3-dimethylpent-4-enoate
- Ethyl 3,3-dimethylpent-4-enoate
- Propyl 3,3-dimethylpent-4-enoate
Uniqueness
2-Methylpropyl 3,3-dimethylpent-4-enoate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
64725-39-9 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
2-methylpropyl 3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-11(4,5)7-10(12)13-8-9(2)3/h6,9H,1,7-8H2,2-5H3 |
InChI 键 |
VYMCHLVVHDTNQG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)CC(C)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)


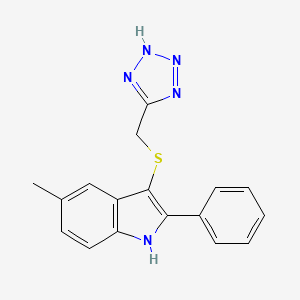
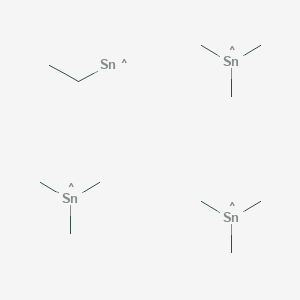

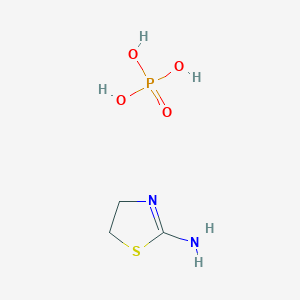
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
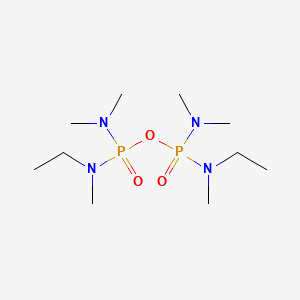
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
